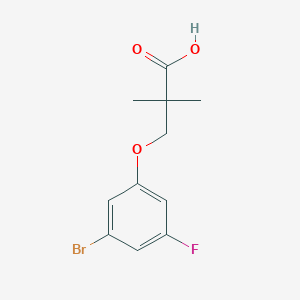

3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid: is an organic compound that features a bromine and fluorine-substituted phenoxy group attached to a dimethylpropanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid typically involves the following steps:

Preparation of 3-Bromo-5-fluorophenol: This intermediate can be synthesized by bromination and fluorination of phenol. The reaction conditions often involve the use of bromine and a fluorinating agent such as hydrogen fluoride or a fluorinating reagent under controlled conditions.

Formation of this compound: The 3-Bromo-5-fluorophenol is then reacted with 2,2-dimethylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid: can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid: has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.

Materials Science: It is used in the synthesis of novel materials with unique properties.

Biological Research: The compound can be used to study the effects of halogenated phenoxy groups on biological systems.

Mecanismo De Acción

The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. The exact mechanism depends on the specific application and the biological or chemical system being studied.

Comparación Con Compuestos Similares

3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid: can be compared with similar compounds such as:

3-(3-Chloro-5-fluorophenoxy)-2,2-dimethylpropanoic acid: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and applications.

3-(3-Bromo-5-chlorophenoxy)-2,2-dimethylpropanoic acid: This compound has a chlorine atom instead of a fluorine atom, leading to different chemical properties.

3-(3-Bromo-5-methylphenoxy)-2,2-dimethylpropanoic acid: The presence of a methyl group instead of a fluorine atom can influence the compound’s behavior in chemical reactions.

The uniqueness of This compound lies in the combination of bromine and fluorine atoms, which can impart distinct chemical and physical properties compared to its analogs.

Actividad Biológica

3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature regarding its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo and fluoro substituent on the phenoxy group, which is known to influence its biological properties. The presence of these halogens can enhance lipophilicity and alter the compound's interaction with biological targets.

Research indicates that compounds with similar structures often act through modulation of specific pathways associated with cancer cell proliferation and survival. For instance, the introduction of halogen atoms can significantly affect the binding affinity to target proteins involved in these pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. Notably:

- Cell Line Proliferation : The compound has shown potent inhibition of cell proliferation in L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting strong cytotoxic effects .

- Gene Regulation : In xenograft models, treatment with this compound resulted in reduced mRNA levels of hypoxia-inducible factor 2-alpha (HIF-2α) and its regulated genes (e.g., VEGFA), indicating a potential mechanism for its anti-tumor effects .

In Vivo Studies

In vivo studies further support the efficacy of this compound:

- Xenograft Models : Administration in renal cell carcinoma xenograft models led to significant tumor size reduction. The compound was administered at varying doses (10 mg/kg to 100 mg/kg), demonstrating a dose-dependent response .

- Mechanistic Insights : The treatment resulted in decreased levels of HIF-2α protein and associated gene products, suggesting that it may inhibit tumor growth by disrupting hypoxic signaling pathways .

Case Studies

A notable case study involved the use of this compound in combination therapies. In one instance, it was used alongside established chemotherapeutics to enhance overall efficacy against resistant cancer cell lines. Results indicated that this combination not only improved tumor regression rates but also reduced systemic toxicity compared to monotherapy approaches.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound Name | IC50 (nM) | Target Pathway | Model Type | Efficacy Description |

|---|---|---|---|---|

| This compound | <100 | HIF-2α inhibition | L1210 leukemia cells | Potent growth inhibition |

| Compound A | ~150 | Apoptosis induction | Various cancer cells | Moderate efficacy |

| Compound B | ~200 | Cell cycle arrest | Xenograft models | Lower efficacy than Compound A |

Propiedades

IUPAC Name |

3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO3/c1-11(2,10(14)15)6-16-9-4-7(12)3-8(13)5-9/h3-5H,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSKLCPZSCMBNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC(=CC(=C1)Br)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.